

5-Bromo-6-methylpyrazin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-6-methylpyrazin-2-amine

Cat. No.: B112964

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Technical Guide: 5-Bromo-6-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic context of **5-Bromo-6-methylpyrazin-2-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental molecular properties of **5-Bromo-6-methylpyrazin-2-amine** are summarized below.

Property	Value	Citations
Molecular Formula	C ₅ H ₆ BrN ₃	[1]
Molecular Weight	188.03 g/mol	[1]
CAS Number	74290-69-0	[1]
Synonyms	5-BROMO-6-METHYLPYRAZIN-2-YLAMINE	[1]

Synthetic Applications and Methodologies

5-Bromo-6-methylpyrazin-2-amine and its structural isomers are valuable intermediates in the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. The brominated aminopyrazine scaffold serves as a versatile building block for creating diverse molecular libraries.

Role in Kinase Inhibitor Synthesis

Brominated aminopyrazines are key intermediates in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This compound serves as a critical building block for synthesizing potent and selective kinase inhibitors, notably those targeting enzymes like the c-Met receptor tyrosine kinase, which is involved in tumor cell proliferation, survival, and metastasis. The bromine atom on the pyrazine ring is a key functional handle, allowing for the facile introduction of other molecular fragments through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of the isomer **5-Bromo-6-methylpyrazin-2-amine** was not found in the surveyed literature. However, a general and plausible synthetic route can be inferred from the synthesis of the closely related isomer, 2-amino-3-bromo-5-methylpyrazine. This common synthetic strategy involves the direct bromination of an aminomethylpyrazine precursor.

General Protocol for Bromination of a Related Isomer (2-amino-5-methylpyrazine):

This protocol describes the synthesis of 2-amino-3-bromo-5-methylpyrazine and illustrates a likely method for the bromination of the aminopyrazine ring system.

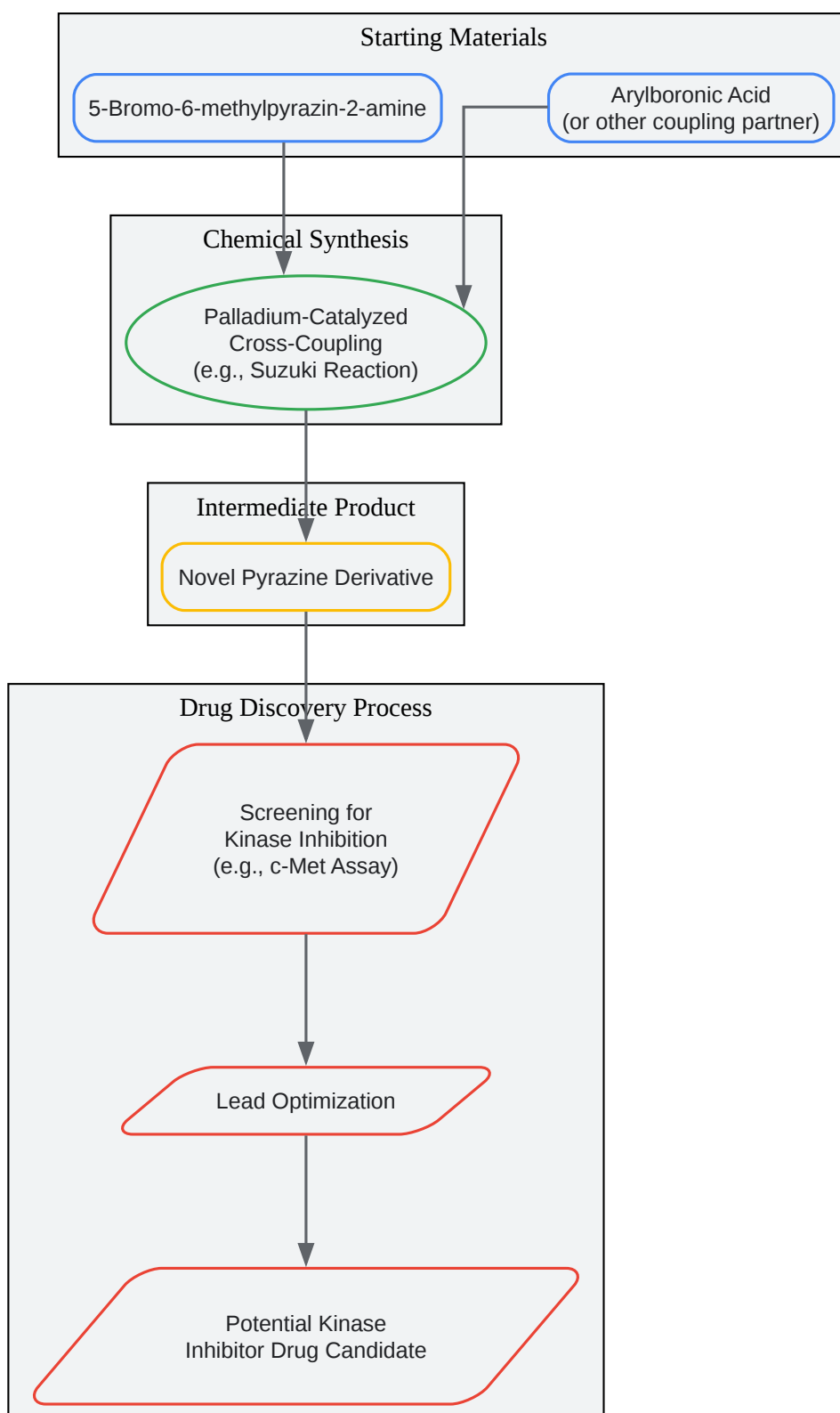
- **Dissolution:** 5-methylpyrazin-2-amine (45.8 mmol) and pyridine (55.0 mmol) are dissolved in dichloromethane (250 mL).^[2]
- **Bromination:** Bromine (55.0 mmol) is added slowly to the solution. The reaction mixture is then stirred overnight at room temperature.^[2]

- **Work-up and Extraction:** Upon completion of the reaction, water (150 mL) is added to the mixture. The organic layer is separated, washed with saturated brine (100 mL), and dried over anhydrous sodium sulfate.^[2]
- **Isolation:** The mixture is filtered, and the filtrate is concentrated under vacuum to yield the product.^[2]

Disclaimer: This protocol is for the synthesis of a structural isomer, 2-amino-3-bromo-5-methylpyrazine, and is provided for illustrative purposes to demonstrate a common synthetic transformation for this class of compounds.

Logical Workflow: Development of Kinase Inhibitors

The primary utility of **5-Bromo-6-methylpyrazin-2-amine** in a drug development context is its role as a scaffold for building more complex molecules. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds. The following diagram illustrates this logical workflow.



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Caption: Logical workflow for kinase inhibitor development.

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References

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- To cite this document: BenchChem. [5-Bromo-6-methylpyrazin-2-amine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112964#5-bromo-6-methylpyrazin-2-amine-molecular-weight-and-formula]

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